molecular formula C14H10N2 B8338458 3-(4-Pyridinyl)quinoline

3-(4-Pyridinyl)quinoline

Cat. No. B8338458
M. Wt: 206.24 g/mol
InChI Key: QYCONSXONLLGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: 3-Pyridin-4-yl-quinoline is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, 3-Pyridin-4-yl-quinoline is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular pathways is of significant interest in medicinal chemistry .

Industry: In the industrial sector, 3-Pyridin-4-yl-quinoline is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .

Comparison with Similar Compounds

Similar Compounds:

    Quinoline: A parent compound with a similar structure but lacking the pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

    Pyridine: A simpler structure with only a

properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

3-pyridin-4-ylquinoline

InChI

InChI=1S/C14H10N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-10H

InChI Key

QYCONSXONLLGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo quinoline (0.2 g, 0.00096 mol) was dissolved in DMF:water (3:1, 4 mL). To this was added potassium phosphate (0.611 g, 0.00288 mol) and pyridyl-4-boronic acid (0.141 g, 0.00115 mol) at RT. The reaction mixture was degassed for 5 min, and to this was added Pd(PPh3)4 (0.055 g, 0.000048 mol). The reaction mixture was heated by microwave at 80° C. for 1.5 h. After completion of reaction (monitored by TLC), the mixture was diluted with water (20 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum, and the residue purified by column chromatography (45% ethylacetate:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch) to provide the desired compound (0.13 g, 63% yield).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
0.611 g
Type
reactant
Reaction Step Two
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.055 g
Type
catalyst
Reaction Step Four
Yield
63%

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